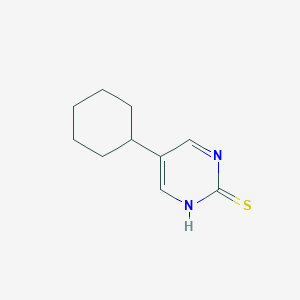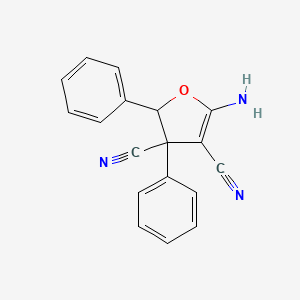
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of dihydrofuran derivatives, which are characterized by a furan ring with two hydrogen atoms replaced by other substituents. The presence of amino and cyano groups in its structure makes it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde derivatives with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into binding pockets and exert its effects through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4,5-diphenyl-3-furancarbonitrile
- 5-Phenyl-4-phenylsulfonyl-2,3-dihydrofuran derivatives
- 2,3-Dihydro-5-methylfuran derivatives
Uniqueness
5-Amino-2,3-diphenyl-2,3-dihydrofuran-3,4-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of amino and cyano groups, along with the dihydrofuran ring, makes it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
94556-73-7 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
5-amino-2,3-diphenyl-2H-furan-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H13N3O/c19-11-15-17(21)22-16(13-7-3-1-4-8-13)18(15,12-20)14-9-5-2-6-10-14/h1-10,16H,21H2 |
InChI-Schlüssel |
MOIUMFHCUSCVAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C(=C(O2)N)C#N)(C#N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



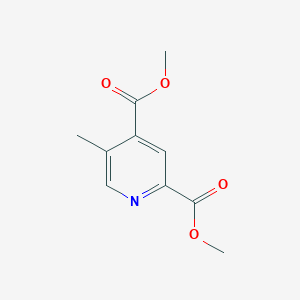
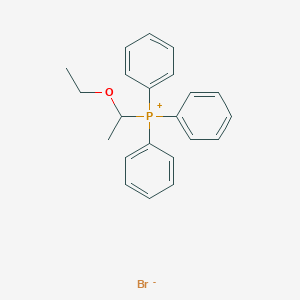
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
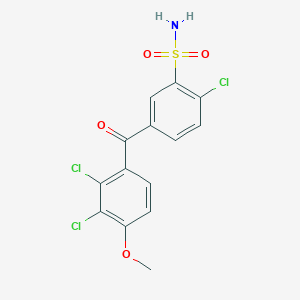
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
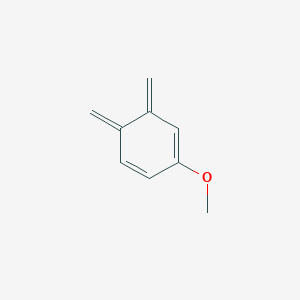

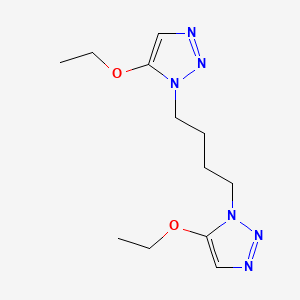
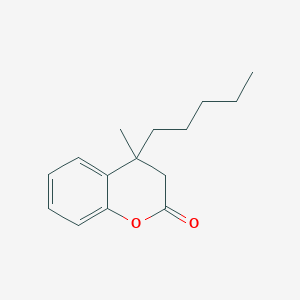
mercury](/img/structure/B14358400.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-3-methylbutanoyl chloride](/img/structure/B14358408.png)
![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/structure/B14358415.png)
